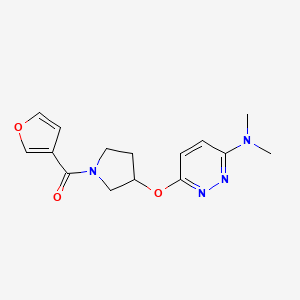

1-phenyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

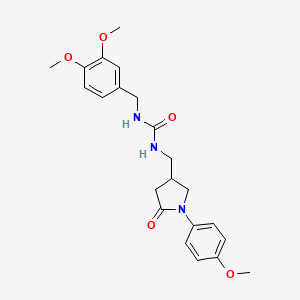

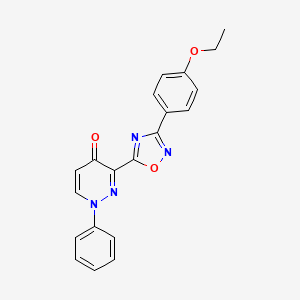

The compound 1-phenyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a heterocyclic molecule that contains multiple ring structures, including a pyridazine and an oxadiazole ring. The presence of a trifluoromethyl group suggests potential for increased biological activity or stability due to the electron-withdrawing nature of the fluorine atoms.

Synthesis Analysis

The synthesis of related oxadiazole compounds has been reported using various methods. For instance, the synthesis of oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides was achieved through the reaction of 3,4-bis(hydroxyimino)methyl)-1,2,5-oxadiazole 2-oxides with a mixture of concentrated nitric and trifluoroacetic acids . Another approach involved the condensation of hydrazides with aromatic aldehydes and acetone to form hydrazones, which could potentially be further cyclized to form oxadiazole derivatives . Additionally, the synthesis of oxadiazole scaffolds was accomplished through iodine-catalyzed oxidative cyclization of hydrazone derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. Single-crystal X-ray diffraction analysis revealed planar molecules with unusual bond lengths and angles in the case of oxadiazolo[3,4-d]pyridazine trioxides . Detailed structure examination of oxadiazole derivatives was performed using NMR techniques and molecular modeling . The crystal structure of 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one provided insights into the molecular geometry and hydrogen bonding interactions .

Chemical Reactions Analysis

The chemical reactivity of oxadiazole and pyridazine derivatives has been explored in various studies. For example, the reaction of phenylazo derivatives of β-dicarbonyl compounds with dimethylformamide dimethylacetal yielded new pyridazinone derivatives . The reactivity of these compounds with hydrazine hydrate led to the formation of pyrazolo[4,3-c]pyridazines . The synthesis of new derivatives of 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid involved cyclocondensation reactions with hydrazine hydrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole and pyridazine derivatives are influenced by their molecular structure. The high crystal density of oxadiazolo[3,4-d]pyridazine trioxides suggests potential for use in high-energy applications, although thermal stability may be a concern . The presence of substituents such as the trifluoromethyl group can affect the electronic properties and stability of the compounds . The antimicrobial and antioxidant activities of some oxadiazole derivatives have been evaluated, indicating potential medicinal applications .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking . The trifluoromethyl group may enhance the compound’s binding affinity to its targets due to its strong electronegativity .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, including signal transduction pathways and metabolic pathways .

Pharmacokinetics

The trifluoromethyl group in the compound may enhance its metabolic stability and bioavailability .

Result of Action

Similar compounds have been found to exhibit various biological activities, including anti-inflammatory, antitumor, and pesticidal activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the pH of the environment due to the ionizable groups in its structure .

Eigenschaften

IUPAC Name |

1-phenyl-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F3N4O2/c20-19(21,22)13-8-6-12(7-9-13)17-23-18(28-25-17)16-15(27)10-11-26(24-16)14-4-2-1-3-5-14/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOJPXFSWVLSIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3,4,5-triethoxybenzamido)thiophene-3-carboxylate](/img/structure/B2479936.png)

![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2479942.png)

![1-[(3-chlorophenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2479944.png)

![3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride](/img/structure/B2479945.png)

![4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic Acid](/img/structure/B2479946.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2479949.png)